REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1.[BrH:10]>>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][Br:10])=[N:4][CH:5]=1
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
remove excess hydrobromic acid under vacuum
|
Type
|
ADDITION
|
Details
|
Dilute with water
|
Type
|
ADDITION
|
Details
|
add cautiously saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extract three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |